2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a sulfanyl acetamide derivative featuring a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is linked to a 2-fluorophenyl group via a sulfur bridge. Its synthesis likely involves S-alkylation or condensation reactions, analogous to methods described for related structures .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c1-23-16(12-6-8-13(19)9-7-12)10-21-18(23)25-11-17(24)22-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEXSCZLJBOPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is with a molecular weight of 407.9 g/mol. Its structure includes a chlorophenyl group, an imidazole ring, and a fluorophenyl acetamide moiety, contributing to its diverse biological activities.
Pharmacological Applications
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Anticancer Activity
- Recent studies have shown that compounds similar to 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibit significant anticancer properties. For instance, research involving drug libraries has identified novel anticancer compounds through screening on multicellular spheroids, highlighting the potential of imidazole derivatives in cancer therapy .
-
Anticonvulsant Properties
- The compound has been investigated for its anticonvulsant effects. A study on related imidazole derivatives demonstrated strong binding affinity to GABA receptors, which are crucial in controlling neuronal excitability. The findings suggest that these derivatives could be effective in managing epilepsy and other seizure disorders .
-
Antimicrobial Activity
- Imidazole derivatives have also been explored for their antimicrobial properties. The presence of the sulfur atom in the structure can enhance the interaction with microbial targets, potentially leading to effective treatments against various bacterial infections.
Anticancer Screening
A notable case study involved screening a library of imidazole compounds against cancer cell lines. The results indicated that specific modifications in the imidazole structure could enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells .
Anticonvulsant Testing
In another study focusing on anticonvulsant activity, various derivatives were tested on animal models. Results showed that certain modifications led to significant reductions in seizure frequency and severity compared to control groups treated with standard anticonvulsants .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfanyl acetamides with heterocyclic cores. Key structural variations among analogues include:
- Heterocyclic Core: Imidazole vs. Oxadiazole: describes compounds with 1,3,4-oxadiazole cores (e.g., 8t, 8u) instead of imidazole. Oxadiazole-based analogues exhibit bioactivity against LOX and BChE enzymes, suggesting the heterocycle’s role in target binding . Pyrimidine: reports compounds with diaminopyrimidine cores, which form intramolecular hydrogen bonds (S(7) motif), enhancing structural rigidity compared to the more flexible imidazole .
- Aryl Substituents: Chlorophenyl vs. Fluorophenyl: describes N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, differing only in the acetamide’s aryl group (4-chlorophenyl vs. 2-fluorophenyl). The fluorophenyl group in the target compound may improve metabolic stability due to fluorine’s electronegativity .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: In ’s N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, N–H⋯N and N–H⋯O bonds create 3D networks, enhancing crystal stability. The target compound’s imidazole core may favor similar interactions but with reduced planarity due to the methyl group .
- Conformational Flexibility :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic derivative of imidazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.89 g/mol. The structure includes a chlorophenyl group, an imidazole moiety, and a fluorophenyl acetamide, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that derivatives of imidazole, including the compound , exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives, some of which showed moderate activity against bacterial strains such as Escherichia coli and Klebsiella pneumoniae . The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Activity Against E. coli | Activity Against K. pneumoniae |
|---|---|---|
| Compound A | Moderate | Moderate |
| Compound B | Strong | Weak |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific protein targets and disrupt cellular processes. For instance, compounds similar to this one have been shown to inhibit key enzymes involved in bacterial cell wall synthesis . The imidazole ring is known for its role in chelating metal ions, which can be crucial for enzymatic functions.
Case Studies
In a recent study focused on polypharmacology, researchers utilized machine learning to analyze the interactions between various compounds and proteins. The findings suggested that imidazole derivatives could serve as bioactive ligands for multiple targets, indicating their potential use in drug development . Specifically, compounds like this compound could be explored further for their therapeutic applications in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
